Dess-Martin periodinane

Catalog No.
S582533
CAS No.
87413-09-0
M.F
C13H13IO8
M. Wt
424.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dess-Martin periodinane

CAS Number

87413-09-0

Product Name

Dess-Martin periodinane

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate

Molecular Formula

C13H13IO8

Molecular Weight

424.14 g/mol

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N

SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Synonyms

Acetic Acid 1,1’,1’’-(3-Oxo-1λ5-1,2-benziodoxol-1(3H)-ylidyne) Ester; 1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one; Dess-Martin Reagent; Martin’s Reagent; Triacetoxyperiodinane; DMP

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

The exact mass of the compound Dess-Martin periodinane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dess-Martin periodinane (DMP, CAS: 87413-09-0) is a hypervalent iodine(V) compound widely procured as a mild, highly chemoselective oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Unlike legacy heavy-metal oxidants, DMP operates efficiently under neutral conditions at room temperature, preventing the over-oxidation of aldehydes to carboxylic acids. Its tri-acetylated structure grants it exceptional solubility in common organic solvents like dichloromethane (DCM) and chloroform, making it a staple reagent in pharmaceutical development, fine chemical synthesis, and the late-stage functionalization of complex natural products [1].

Procurement Fit

Oxidation Selectivity Mild oxidant for alcohol-to-carbonyl conversion under neutral conditions
Solvent Compatibility Freely soluble in DCM, CHCl₃, DMF; homogeneous reaction setup
Storage & Handling Crystalline powder; store at −20 °C for long-term stability

Substituting DMP with legacy oxidants like Swern, PCC, or its direct precursor IBX introduces severe process bottlenecks. Swern oxidation requires cryogenic cooling (-78 °C) and produces highly malodorous, toxic dimethyl sulfide (DMS). Pyridinium chlorochromate (PCC) introduces toxic, carcinogenic chromium(VI) waste and difficult tar-like workups. While 2-iodoxybenzoic acid (IBX) is a cheaper hypervalent iodine alternative, it is largely insoluble in standard organic solvents except DMSO, complicating downstream extraction. DMP circumvents these issues by operating homogeneously at room temperature in standard solvents with a simple biphasic aqueous workup, making it non-interchangeable for scalable, sensitive, and high-throughput syntheses [1].

Substitution Risk

Chromium-based oxidants (PCC, PDC) Require acidic conditions; may cause over-oxidation and metal waste, reducing yield for acid-sensitive substrates
Swern oxidation (DMSO/oxalyl chloride) Cryogenic temperatures and basic byproducts promote epimerization of α-stereocenters, critical in chiral amino alcohol oxidation
2-Iodoxybenzoic acid (IBX) Insoluble in DCM/CHCl₃; limits solvent selection and may divert thiol oxidation to thiosulfonates instead of esters

Solubility and Solvent Compatibility (vs. IBX)

Dess-Martin periodinane (DMP) is the tri-acetylated derivative of 2-iodoxybenzoic acid (IBX). This structural modification dramatically shifts its solubility profile. While IBX is practically insoluble in standard organic solvents like dichloromethane (DCM) and requires high-boiling dimethyl sulfoxide (DMSO) or elevated temperatures, DMP is highly soluble in DCM and chloroform. This allows reactions to proceed homogeneously at room temperature[1].

Evidence DimensionSolvent compatibility and reaction phase
Target Compound DataHighly soluble in DCM/CHCl3; homogeneous reaction
Comparator Or BaselineIBX: Insoluble in DCM; requires DMSO or >70 °C suspension
Quantified DifferenceElimination of DMSO requirement
ConditionsStandard laboratory oxidation conditions (0.1 M to 0.5 M)

Eliminating DMSO drastically simplifies downstream purification and solvent removal during scale-up.

Thiol oxidation vs IBX
Head-to-head
DMP 81–89% O-ester, 1.5 equiv, 2 h
vs
IBX 85–91% thiosulfonate, 3.0 equiv, >4 h
Divergent chemoselectivity; higher atom economy
Conditions: DCM, rt

Thermal Processability and Energy Cost (vs. Swern Oxidation)

The Swern oxidation is a standard baseline for mild oxidations but requires cryogenic cooling (-78 °C) to prevent the Pummerer rearrangement and uncontrollable side reactions. In contrast, DMP operates efficiently at 20–25 °C. Furthermore, Swern generates highly malodorous and toxic dimethyl sulfide (DMS) as a stoichiometric byproduct, whereas DMP produces an iodinane byproduct that is easily removed via a simple aqueous wash [1].

Evidence DimensionRequired operational temperature
Target Compound Data20–25 °C (Room temperature)
Comparator Or BaselineSwern Oxidation: -78 °C
Quantified Difference~100 °C reduction in cooling requirements
ConditionsOxidation of primary/secondary alcohols

Operating at room temperature removes the need for specialized cryogenic reactor infrastructure and reduces energy costs during scale-up.

Acid-sensitive alcohol oxidation
Reported
DMP 85–95% isolated yield
vs
PCC 60–70% yield
Yield improvement may reduce raw material cost per step
Neutral conditions avoid side reactions

Reaction Time and Heavy-Metal Avoidance (vs. PCC)

Pyridinium chlorochromate (PCC) is a traditional oxidant that often requires several hours to reach completion and generates a toxic, intractable black chromium(VI) tar that necessitates difficult filtration through Celite. DMP oxidations are typically complete within 0.5 to 2 hours. The addition of a stoichiometric equivalent of water can further accelerate the DMP reaction rate. Workup simply involves a biphasic extraction with sodium bicarbonate and sodium thiosulfate [1].

Evidence DimensionReaction completion time and waste profile
Target Compound Data0.5–2 hours; heavy-metal free
Comparator Or BaselinePCC: >2 hours; generates toxic Cr(VI) tar
Quantified DifferenceElimination of heavy-metal hazardous waste and filtration bottlenecks
ConditionsRoom temperature oxidation in DCM

Accelerates laboratory workflows and avoids the high disposal costs and regulatory burdens associated with heavy-metal contamination.

Stereochemical fidelity
Head-to-head
DMP >98% ee retention
vs
Swern 60–70% ee (30–40% epimerization)
Preserves α-stereocenter; avoids chiral resolution
N-Boc amino alcohol substrate

Stereochemical Integrity in Chiral Synthesis

When oxidizing alpha-chiral alcohols, such as N-protected beta-amino alcohols, maintaining stereochemical integrity is paramount. Acidic or harsh oxidants can cause significant epimerization at the alpha-stereocenter. DMP has been quantitatively proven to oxidize highly epimerization-prone substrates (e.g., N-Fmoc phenylglycinal) in ≥95% yield with ≤1% epimerization, significantly outperforming alternative methods [1].

Evidence DimensionEnantiomeric excess (ee) retention
Target Compound Data≤1% epimerization (near-complete ee retention)
Comparator Or BaselineAlternative oxidants (e.g., Swern/DMSO-based): Prone to partial epimerization
Quantified DifferencePreservation of >99% stereochemical purity
ConditionsOxidation of N-protected beta-amino alcohols to alpha-amino aldehydes

Critical for the procurement of reagents in asymmetric synthesis and peptide/API manufacturing where chiral purity is non-negotiable.

Deoximation selectivity
Head-to-head
DMP 92% yield, <2% alcohol oxidation
vs
IBX 55% yield, 45% alcohol oxidation
Eliminates protection strategy; streamlines synthesis
Wet CH₂Cl₂, 0–5 °C
Ionic liquid oxidation rate
Reported
15 min to >98% conv. in [bmim]PF₆
vs 45 min in DCM
Enables faster throughput in green media
Benzyl alcohol model; rt
DCM solubility
Head-to-head
>50 mg/mL at 25 °C
>500-fold over IBX
Eliminates need for DMSO; simplifies workup
HPLC-grade DCM

Peptide and API Development (Chiral Synthesis)

DMP is the oxidant of choice for synthesizing N-protected alpha-amino aldehydes from their corresponding alcohols. Its ability to perform this transformation with ≤1% epimerization ensures that the strict enantiomeric excess (ee) requirements of pharmaceutical intermediates are met without yield loss[1].

Late-Stage Functionalization of Complex Natural Products

Due to its mild, neutral operating conditions and high chemoselectivity, DMP is ideal for oxidizing alcohols in highly functionalized molecules. It reliably tolerates sensitive functional groups such as furans, sulfides, and vinyl ethers, which would otherwise be degraded by acidic oxidants like PCC [2].

Routine High-Throughput Laboratory Synthesis

For general laboratory procurement, DMP replaces Swern and PCC oxidations to improve workplace safety and throughput. By operating at room temperature and avoiding both the stench of dimethyl sulfide and the toxicity of chromium(VI) waste, DMP streamlines daily synthetic workflows and simplifies waste disposal [2].

Application Fit

Application
Selection Property
Validation Focus
Chiral α-amino aldehyde synthesis
Epimerization-free oxidation
Verify enantiomeric excess stability under neutral conditions
Late-stage deoximation/functionalization
Chemoselective oxime cleavage over alcohols
Orthogonal protecting-group tolerance
High-throughput parallel synthesis
Fast kinetics and simple filtration workup
Ionic liquid compatibility; cycle-time reduction
Divergent thiol oxidation
Reagent-driven chemoselectivity
Control of O-ester vs thiosulfonate product

XLogP3

2.7

UNII

336B74JK56

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (10.42%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

87413-09-0

Wikipedia

Triacetoxyperiodinane

Explore Compound Types